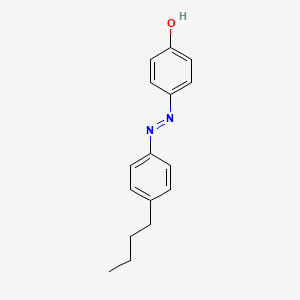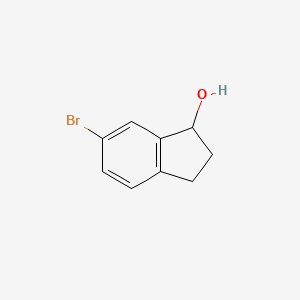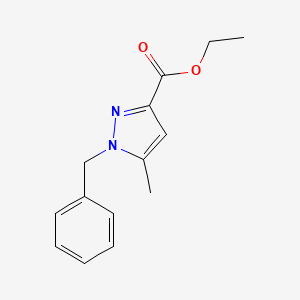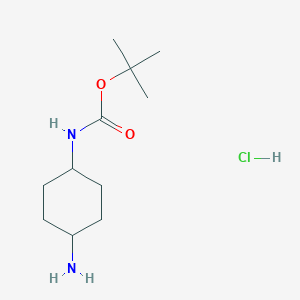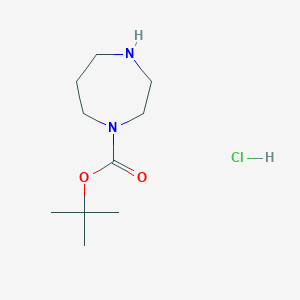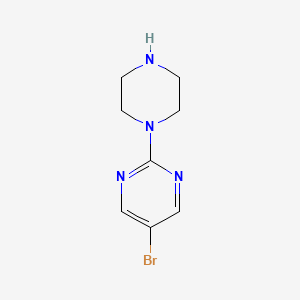
5-Bromo-2-(piperazin-1-yl)pyrimidine
概要
説明
5-Bromo-2-(piperazin-1-yl)pyrimidine: is a heterocyclic organic compound with the molecular formula C8H11BrN4 and a molecular weight of 243.10 g/mol . It is characterized by a pyrimidine ring substituted with a bromine atom at the 5-position and a piperazine ring at the 2-position. This compound is of significant interest in medicinal chemistry and pharmaceutical research due to its potential biological activities .
作用機序
Target of Action
The primary target of 5-Bromo-2-(piperazin-1-yl)pyrimidine is the α2-adrenergic receptor . This receptor plays a crucial role in the regulation of neurotransmitter release from sympathetic nerves and from adrenergic neurons in the central nervous system.
Mode of Action
This compound acts as an antagonist of the α2-adrenergic receptor . This means it binds to the receptor but does not activate it, instead, it blocks it. This prevents the receptor’s natural ligand, norepinephrine, from binding, thus inhibiting the normal response.
生化学分析
Biochemical Properties
5-Bromo-2-(piperazin-1-yl)pyrimidine plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It is known to act as an antagonist of the α2-adrenergic receptor and, to a lesser extent, as a partial agonist of the 5-HT1A receptor . These interactions suggest that this compound can modulate neurotransmitter signaling pathways, potentially influencing various physiological processes.
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with the α2-adrenergic receptor can affect neurotransmitter release and cellular responses to stress . Additionally, its partial agonist activity at the 5-HT1A receptor may impact serotonin signaling, which is crucial for mood regulation and other neurological functions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the α2-adrenergic receptor, inhibiting its activity and thereby modulating neurotransmitter release . Additionally, its partial agonist activity at the 5-HT1A receptor involves binding to this receptor and inducing a conformational change that activates downstream signaling pathways . These interactions can lead to changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. While specific data on its long-term stability and degradation are limited, it is known that the compound is stable under standard storage conditions . Long-term effects on cellular function observed in in vitro or in vivo studies would depend on the duration of exposure and the specific cellular context.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit its intended biochemical effects without significant toxicity. At higher doses, toxic or adverse effects may be observed. For instance, high doses of this compound could potentially lead to acute toxicity, as indicated by its classification as an acute oral toxicant . Threshold effects and specific dosage ranges would need to be determined through detailed animal studies.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization is crucial for elucidating its precise mechanisms of action and potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(piperazin-1-yl)pyrimidine typically involves the reaction of 2-chloropyrimidine with piperazine in the presence of a base, followed by bromination at the 5-position. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and bases like potassium carbonate (K2CO3) or sodium hydride (NaH) .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility .
化学反応の分析
Types of Reactions: 5-Bromo-2-(piperazin-1-yl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom at the 5-position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Coupling reactions: It can be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents like sodium azide (NaN3) or thiourea can be used in the presence of a base.
Coupling reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used.
Major Products Formed:
Nucleophilic substitution: Products include substituted pyrimidines with various functional groups.
Coupling reactions: Products are often more complex heterocyclic compounds.
科学的研究の応用
Chemistry: 5-Bromo-2-(piperazin-1-yl)pyrimidine is used as a building block in the synthesis of more complex organic molecules. It is valuable in the development of new pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is investigated for its potential as a therapeutic agent. It has shown promise in the development of drugs targeting various diseases, including cancer and neurological disorders .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique structure makes it a versatile intermediate in chemical manufacturing .
類似化合物との比較
2-(Piperazin-1-yl)pyrimidine: Lacks the bromine atom, which can affect its reactivity and biological activity.
5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine: Contains a methyl group on the piperazine ring, which can influence its chemical properties and interactions.
Uniqueness: 5-Bromo-2-(piperazin-1-yl)pyrimidine is unique due to the combination of the bromine atom and the piperazine ring, which confer specific chemical and biological properties. This combination can enhance its potential as a therapeutic agent and its versatility in chemical synthesis .
特性
IUPAC Name |
5-bromo-2-piperazin-1-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN4/c9-7-5-11-8(12-6-7)13-3-1-10-2-4-13/h5-6,10H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHWLBBPOKRHVAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90373755 | |
| Record name | 5-Bromo-2-(piperazin-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90373755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99931-82-5 | |
| Record name | 5-Bromo-2-(piperazin-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90373755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(5-Bromopyrimidin-2-yl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Benzylsulfanyl-[1,2,3]thiadiazole](/img/structure/B1272252.png)
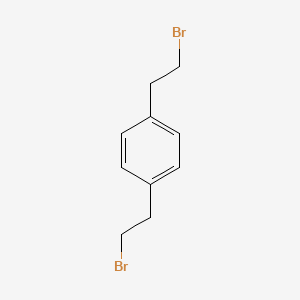
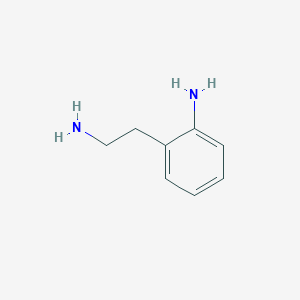
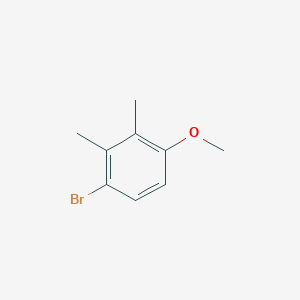

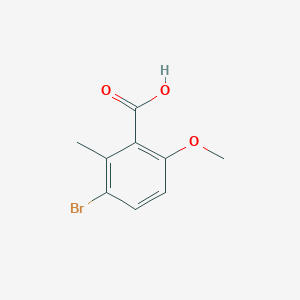
![Bicyclo[4.2.0]octa-1,3,5-trien-7-amine](/img/structure/B1272265.png)
